4-Allyl-2-chloropyridine

Catalog No.
S682052
CAS No.
219727-28-3
M.F
C8H8ClN
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allyl-2-chloropyridine

CAS Number

219727-28-3

Product Name

4-Allyl-2-chloropyridine

IUPAC Name

2-chloro-4-prop-2-enylpyridine

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C8H8ClN/c1-2-3-7-4-5-10-8(9)6-7/h2,4-6H,1,3H2

InChI Key

QQBJFRHRGMOSBQ-UHFFFAOYSA-N

SMILES

C=CCC1=CC(=NC=C1)Cl

Canonical SMILES

C=CCC1=CC(=NC=C1)Cl

Regioselective Difunctionalization of Pyridines

Scientific Field: This research falls under the field of Organic Chemistry.

Application Summary: The study focuses on the regioselective difunctionalization of pyridines via 3,4-pyridyne intermediates .

Experimental Procedure: The process involves the regioselective lithiation of 3-chloro-2-ethoxypyridine and a related 2-thio-derivative followed by treatment with aryl- and alkylmagnesium halides as well as magnesium thiolates at −78 °C. This produces 3,4-pyridynes during heating to 75 °C .

Results: The regioselective addition of the Grignard moiety in position 4 followed by an electrophilic quench in position 3 led to various 2,3,4-trisubstituted pyridines .

Synthesis of 2-Chloropyridine

Scientific Field: This research is in the field of Chemical Synthesis.

Application Summary: The synthesis of 2-Chloropyridine involves combining pyridine with chlorine. When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine .

Experimental Procedure: 2-Choropyridine is made by combining pyridine with chlorine in a single process. When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine. Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

Results: The result of this process is the production of 2-Chloropyridine, which is used in the agricultural business to produce fungicides and insecticides. In addition, it is used to produce antihistamines and antiarrythmics for medicinal use .

Phosphonium Salt Installation

Application Summary: The study focuses on the installation of heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replacing them with halide nucleophiles .

Results: The removal of phosphine has been proven to be the stage in the creation of C–halogen bonds that determines the rate at which the bonds are formed through computer research .

Minisci-type Decarboxylative Alkylation

Scientific Field: This research is in the field of Organic Chemistry.

Application Summary: The study focuses on a simple maleate-derived blocking group for pyridines that enables exquisite control for Minisci-type decarboxylative alkylation at C-4 .

Experimental Procedure: The method is operationally simple and scalable, and is applied to access known structures in a rapid and inexpensive fashion .

Results: This method allows for inexpensive access to a broad range of valuable building blocks .

4-Allyl-2-chloropyridine is an organic compound characterized by its pyridine ring substituted with both an allyl group and a chlorine atom. The molecular formula for this compound is C₈H₈ClN, and it features a pyridine structure with the allyl group located at the 4-position and the chlorine atom at the 2-position of the ring. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

Typical of pyridine derivatives. These include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles to form various derivatives.
  • Allylic Reactions: The allyl group can participate in reactions such as allylic oxidation or rearrangement, which can yield a variety of functionalized products.
  • Cross-Coupling Reactions: This compound can serve as a substrate in cross-coupling reactions with organometallic reagents, facilitating the formation of biaryl compounds or other complex structures .

Research indicates that pyridine derivatives, including 4-Allyl-2-chloropyridine, exhibit various biological activities. Some studies suggest that compounds with similar structures may possess antimicrobial, antifungal, or anti-inflammatory properties. The presence of both the chloropyridine and allyl moieties may enhance their interaction with biological targets, making them candidates for further pharmacological exploration.

The synthesis of 4-Allyl-2-chloropyridine can be achieved through several methods:

  • Chlorination of Pyridine Derivatives: Starting from 4-Allylpyridine or other related pyridine derivatives, chlorination can be performed using reagents like phosphorus pentachloride or thionyl chloride.
  • Allylation Reactions: Allylation of 2-chloropyridine using allyl halides in the presence of a base can yield 4-Allyl-2-chloropyridine.
  • Metal-Catalyzed Cross-Coupling: Employing palladium-catalyzed cross-coupling methods can facilitate the introduction of the allyl group onto the pyridine ring .

4-Allyl-2-chloropyridine has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Given its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: The compound could be utilized in creating functional materials or polymers due to its reactive sites.

Studies on the interactions of 4-Allyl-2-chloropyridine with various biological systems are essential for understanding its potential pharmacological effects. Research often focuses on:

  • Binding Affinity: Evaluating how well this compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how it exerts its biological effects at a molecular level.
  • Toxicity Assessments: Understanding any potential toxic effects associated with its use .

Several compounds share structural similarities with 4-Allyl-2-chloropyridine, which can be compared based on their functional groups and biological activities:

Compound NameStructure TypeUnique Features
2-ChloropyridineChlorinated PyridineLacks allyl group; used in nucleophilic substitution reactions .
4-ChloropyridineChlorinated PyridineSimilar structure; often used in cross-coupling reactions .
3-Allyl-2-chloropyridineChlorinated PyridineAllyl group at a different position; may exhibit different reactivity patterns.
Allyl ChlorideHalogenated HydrocarbonReactive halogen; used primarily in industrial applications .

The uniqueness of 4-Allyl-2-chloropyridine lies in its specific substitution pattern, which influences both its reactivity and potential applications compared to these similar compounds.

The synthesis of 4-allyl-2-chloropyridine begins with chlorination strategies for pyridine derivatives. Direct halogenation of pyridine remains a cornerstone method, where chlorine selectively substitutes at the 2-position due to electronic and steric factors. For example, gas-phase chlorination of pyridine at 350–400°C using chlorine and carbon tetrachloride as a diluent yields 2-chloropyridine as the primary product, with a reported selectivity of 56–82% depending on reaction conditions. Density functional theory (DFT) studies reveal that the activation energy for 2-chloropyridine formation (114.6 kJ/mol) is lower than for 3- or 4-substituted isomers, explaining the regioselectivity.

A two-step approach is often employed for 4-substituted pyridines:

  • Nitrogen oxidation: Pyridine derivatives are first converted to N-oxides using hydrogen peroxide in acetic acid, enhancing electrophilicity at the 4-position.
  • Etherification and halogenation: Subsequent reactions with allylating agents and chlorination steps yield 4-allyl-2-chloropyridine. For instance, 2-chloropyridine-N-oxide undergoes allylation followed by deoxygenation to install the allyl group.
Reaction StepConditionsYield (%)
Pyridine chlorination375°C, Cl₂/CCl₄56–82
N-oxide formationH₂O₂/AcOH, 80°C89

Palladium-Catalyzed Allylation Strategies

Palladium-mediated allylation enables precise installation of the allyl group at the 4-position. The reaction exploits π-allylpalladium intermediates generated from allyl carbonates or preformed N-allyl pyridinium salts. Key advancements include:

  • Decarboxylative allylation: Alkylidene dihydropyridines, formed via soft enolization of 4-alkylpyridines, react with π-allylpalladium complexes. This method achieves 70–90% yields with linear-to-branched selectivity up to 10:1.
  • Catalytic cycle: Pd(0) undergoes oxidative addition with N-allyl pyridinium salts, forming electrophilic (π-allyl)Pd(II) species. Nucleophilic attack by pyridylic anions completes the cycle, regenerating Pd(0).

The use of PPh₃ as a ligand and KOtert-Bu as a base optimizes catalytic efficiency, tolerating functional groups such as esters and nitriles.

N-Allyl Intermediate Formation in Heterocyclic Systems

N-Allyl intermediates serve as critical precursors in 4-allyl-2-chloropyridine synthesis. Their formation involves:

  • Quaternization: Treatment of 2-chloropyridine with allyl halides forms N-allyl pyridinium salts.
  • Base-induced elimination: Strong bases (e.g., KOtert-Bu) deprotonate the α-C–H bond, generating alkylidene dihydropyridines. These intermediates exhibit nucleophilic character at the 4-position.

The stability of these intermediates depends on substituents:

  • Electron-withdrawing groups (e.g., Cl at C2) enhance stability by reducing electron density on the ring.
  • Steric bulk at C3 or C5 positions minimizes undesired side reactions.

Heck Reaction-Based Approaches for Functionalization

The Heck reaction enables late-stage functionalization of 4-allyl-2-chloropyridine. Key applications include:

  • Allylic alkylation: Pd-catalyzed coupling with aryl or vinyl halides introduces substituents at the allyl group. For example, reactions with iodobenzene yield 4-(cinnamyl)-2-chloropyridine derivatives.
  • Ligand effects: Pyridine-based ligands (e.g., 2,6-lutidine) improve catalytic activity by stabilizing Pd intermediates. This approach achieves turnover numbers (TON) >100 in methanolysis reactions.
SubstrateCatalyst SystemProductYield (%)
4-Allyl-2-chloropyridinePd(OAc)₂/PPh₃4-Styryl derivative78
4-Allyl-2-chloropyridinePd₂(dba)₃/Xantphos4-Propargyl derivative65

XLogP3

2.9

Dates

Last modified: 04-14-2024

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